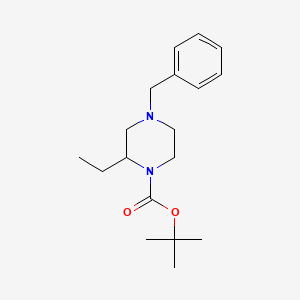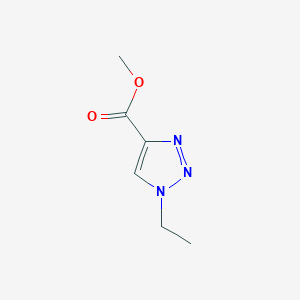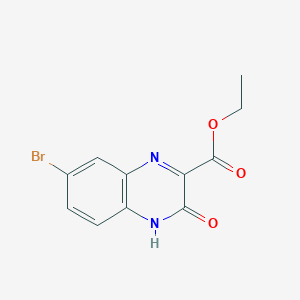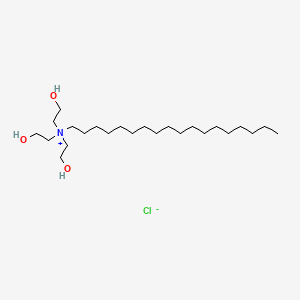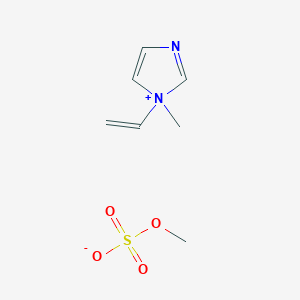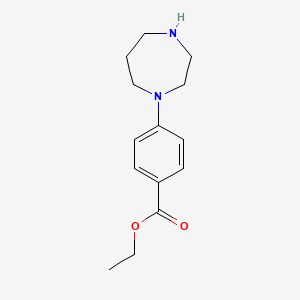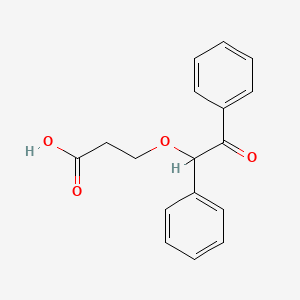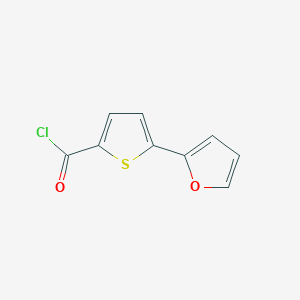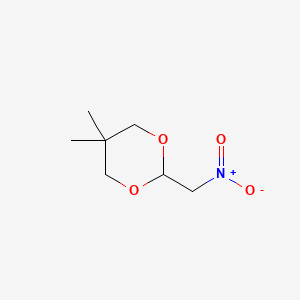
5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a hydrothermal reaction. Specifically, it can be prepared via the reaction of 2,4-dimethylbenzoic acid (2,4-DMBA) and 5,5′-dimethyl-2,2′-bipyridine (5,5′-DM-2,2′-bipy) under appropriate conditions . The resulting complex exhibits a binuclear structure based on X-ray diffraction analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Synthesis of Alcohols and Propanols : The hydrogenation of 5,5-dimethyl-[1,3]dioxanes, including 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane, leads to the formation of alcohols like 3-benzyloxy-2,2-dimethyl-propan-1-ol. This process uses copper-loaded catalysts and is significant in liquid phase reactions (Paczkowski & Hölderich, 1997).
Chemical Structure and Properties
- Conformation Studies : The conformation of 5,5-dimethyl-1,3-dioxane derivatives has been analyzed using spectral data, revealing that these compounds predominantly adopt a chair conformation with axial orientation of substituents (Kraiz, 1985).
Polymer Science
- Copolymerization : Radical copolymerization of unsaturated 1,3-dioxane derivatives, including 5,5-dimethyl variants, with compounds like maleic anhydride, yields alternating copolymers. This process is crucial in the field of polymer science for creating new materials (Maślińska-Solich, 1975).
Organic Chemistry
Homolytic Telomerization : This process involves 5,5-dimethyl-1,3-dioxane and results in the formation of various substituted dioxanes and esters. Such reactions are pivotal for synthesizing specific organic compounds (Makaeva et al., 1987).
Asymmetric Michael Addition : This reaction, involving 1,3-dioxane derivatives, is significant in producing polyfunctional nitro ketones, important in medicinal chemistry and organic synthesis (Enders & Chow, 2006).
Quantum Chemistry
- Quantum Chemical Studies : Investigations into the isomerization of 5,5-dimethyl-1,3-dioxane to other compounds, like 2,2-dimethyl-3-methoxypropanal, provide insights into reaction mechanisms and molecular transformations (Kurilova & Kantor, 2021).
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-(nitromethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2)4-11-6(12-5-7)3-8(9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLWXDZRAOBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563193 | |
| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
CAS RN |
33884-29-6 | |
| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



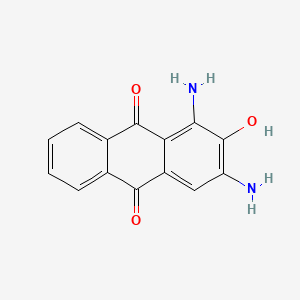

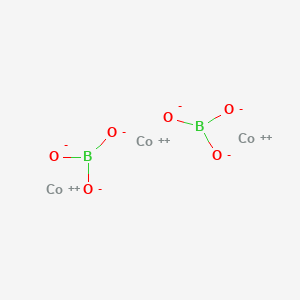
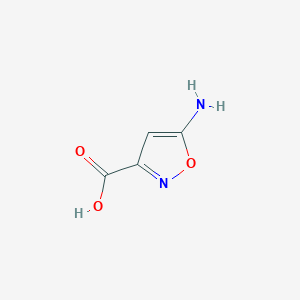
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)
